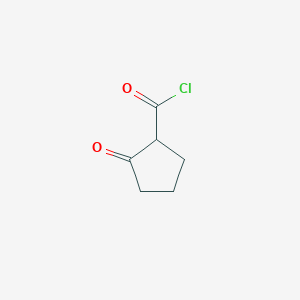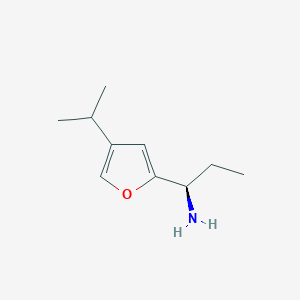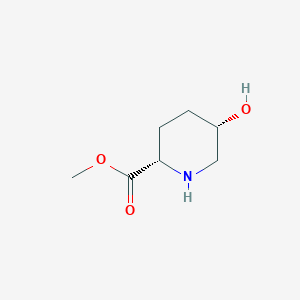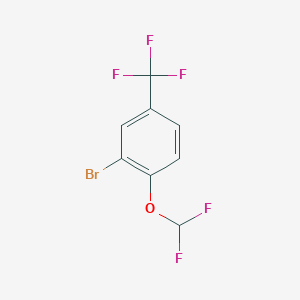
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound belonging to the class of compounds known as aryl halides. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. This compound has a wide range of applications in the field of organic synthesis, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of other organic compounds.
Applications De Recherche Scientifique
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of nanomaterials, such as carbon nanotubes.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to involve the formation of an intermediate compound, known as an aryl halide, which is then further converted into the desired product. This process is known as arylation.
Biochemical and Physiological Effects
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high concentrations and can cause skin and eye irritation. It is also believed to be an endocrine disruptor, meaning that it can interfere with the normal functioning of the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. However, it is toxic in high concentrations and can cause skin and eye irritation, so it should be handled with caution. In addition, it is flammable and should be stored in a cool, dry place away from any sources of ignition.
Orientations Futures
In the future, 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of novel organic compounds, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could be conducted to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, more research could be done to develop safer, more efficient methods of synthesis and storage.
Propriétés
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRZLQTNWLTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669672 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
954236-03-4 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



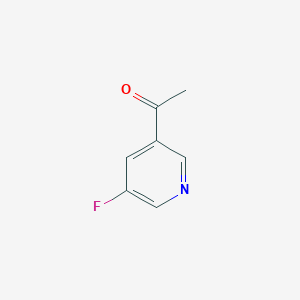
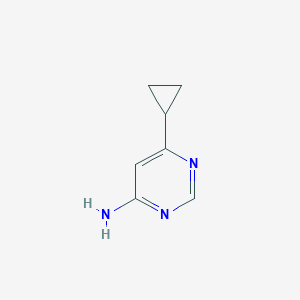

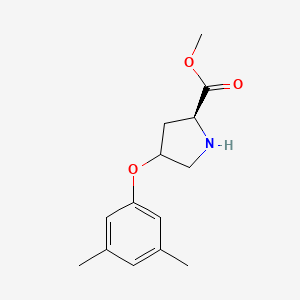
![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)


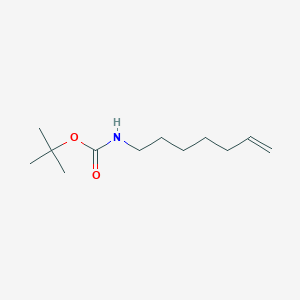
![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)
